(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol
Overview
Description
“(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol” is a chemical compound with the CAS Number: 1196157-41-1 . It has a molecular weight of 211.57 . The compound is a solid and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of “(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol” is represented by the Inchi Code: 1S/C7H5ClF3NO/c8-6-2-4 (3-13)1-5 (12-6)7 (9,10)11/h1-2,13H,3H2 .Physical And Chemical Properties Analysis
“(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol” is a solid at room temperature . It has a molecular weight of 211.57 and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Metalation Reaction Precursor
(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol can be used in the preparation of (trifluoromethyl)pyridyllithiums through metalation reactions. This process is crucial for forming carbon-carbon bonds in organic synthesis .
Synthesis of Metal-Organic Frameworks (MOFs)
This compound may serve as a building block in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis .
Pharmaceutical Applications
It has potential use in pharmaceuticals, as indicated by patents for MAGL inhibitors and V1a receptor antagonists, which are relevant in treating neuropsychological disorders .
Crop Protection Products
The trifluoromethylpyridine structure, due to the presence of fluorine, shows superior pest control properties and is used in the production of crop-protection products .
Cell Proliferation and Apoptosis Research
Compounds with trifluoromethyl alkyl substituted pyridine structures are involved in research related to cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Synthesis of Agrochemicals
This compound is a key intermediate in the synthesis of fluazifop, an agrochemical used for selective grass control. It can be obtained via a controlled chlorination reaction .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target specific enzymes or receptors in the body .
Mode of Action
It is known that the trifluoromethyl group attached to a hetero aliphatic ring can improve drug potency towards certain enzymes by key hydrogen bonding interactions with the protein .
Biochemical Pathways
Similar compounds have been shown to impact certain pathways, such as those involving microbial fatty acid synthase .
Result of Action
The presence of the trifluoromethyl group can potentially enhance the compound’s potency towards its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives have found extensive applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFVKOYKPAGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241793 | |
Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol | |
CAS RN |
1196157-41-1 | |
Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-chloro-6-(trifluoromethyl)pyridin-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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